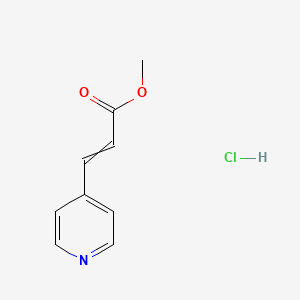
Disodium;fluorophosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium fluorophosphonic acid is an inorganic compound with the formula Na2PO3F. It is a derivative of fluorophosphoric acid, where the hydrogen atoms are replaced by sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium fluorophosphonic acid can be synthesized through the reaction of fluorophosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where fluorophosphoric acid (H2PO3F) reacts with sodium hydroxide (NaOH) to form disodium fluorophosphonic acid (Na2PO3F) and water (H2O).
Industrial Production Methods: Industrial production of disodium fluorophosphonic acid involves the large-scale reaction of fluorophosphoric acid with sodium hydroxide under controlled conditions. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions: Disodium fluorophosphonic acid undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form phosphoric acid and sodium fluoride.
Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid (H3PO4) and sodium fluoride (NaF).
Substitution Reactions: Depending on the nucleophile, various substituted phosphonic acids can be formed.
Aplicaciones Científicas De Investigación
Disodium fluorophosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme inhibition, particularly in the inhibition of cholinesterase enzymes.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of disodium fluorophosphonic acid involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparación Con Compuestos Similares
Sodium monofluorophosphate (Na2PO3F): Similar in structure but used primarily in dental care products.
Phosphoric acid (H3PO4): Lacks the fluorine atom and has different chemical properties.
Sodium fluoride (NaF): Contains fluoride but lacks the phosphonic acid group.
Uniqueness: Disodium fluorophosphonic acid is unique due to its combination of fluorine and phosphonic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cholinesterase enzymes distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
FH2Na2O3P+2 |
|---|---|
Peso molecular |
145.966 g/mol |
Nombre IUPAC |
disodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1 |
Clave InChI |
BFDWBSRJQZPEEB-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
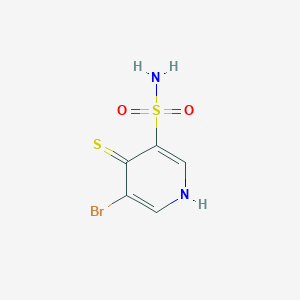

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
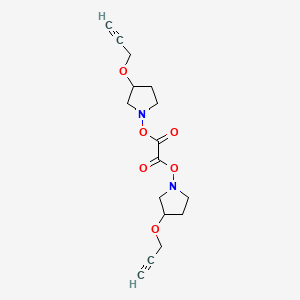
![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)
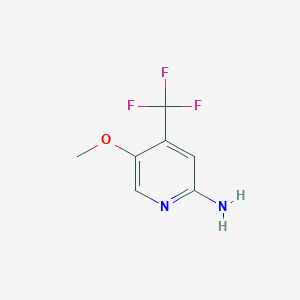
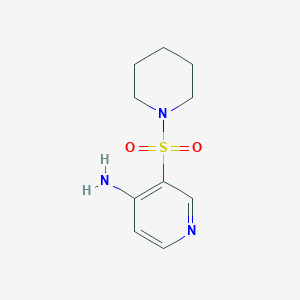
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

